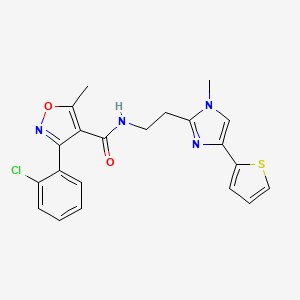

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide

説明

This compound is a heterocyclic small molecule featuring a fused isoxazole-imidazole core with distinct substituents: a 2-chlorophenyl group at position 3 of the isoxazole ring, a methyl group at position 5, and a thiophen-2-yl-substituted imidazole moiety linked via an ethylcarboxamide bridge.

特性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-13-19(20(25-28-13)14-6-3-4-7-15(14)22)21(27)23-10-9-18-24-16(12-26(18)2)17-8-5-11-29-17/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXDQXIBXACBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=NC(=CN3C)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide involves multiple steps, starting with the preparation of the isoxazole ringThe reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

化学反応の分析

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives depending on the substituents introduced .

科学的研究の応用

3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation, cancer, and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogs reported in the literature, focusing on structural features, synthetic routes, and functional properties.

Structural Analog: 3-(2-Chlorophenyl)-N-((2-Methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide

- Key Differences: The imidazole-thiophene-ethyl side chain in the target compound is replaced by a 2-methoxyphenylthiourea group.

- Synthesis : Prepared via carbamothioylation of the isoxazole-4-carboxamide intermediate, contrasting with the multi-step cyclization required for the target compound’s imidazole-thiophene subunit .

Analog: 2-(Thiophen-2-yl)-4H-Benzo[4,5]imidazo[1,2-b][1,2,4]triazole

- Key Differences :

- A fused benzimidazotriazole core replaces the isoxazole-imidazole framework.

- Lacks the chlorophenyl and carboxamide substituents, reducing steric bulk and hydrophobicity.

- Synthesis : Utilizes amidine precursors and potassium tert-butoxide (KOtBu) with N-chlorosuccinimide (NCS) for cyclization, a method divergent from the target compound’s imidazole-ethyl linkage synthesis .

- HRMS Data : [M+H]+ calculated for C₁₂H₁₁N₄S: 243.0695; observed: 243.0670, indicating high purity .

Analog: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

- Key Differences :

- Bioactivity : Demonstrates moderate antimicrobial activity against S. aureus (MIC = 8 µg/mL), suggesting that the thiophene and imidazole motifs in the target compound could similarly enhance antimicrobial potency .

Thiazole-Based Derivatives

- Example : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.

- Key Differences: Thiazole replaces isoxazole, modulating electron distribution and bioavailability. The oxazolidinone and imidazolidinone subunits introduce conformational rigidity absent in the target compound .

Critical Analysis of Functional Implications

- Thiophene vs. Phenyl Substituents : The thiophene in the target compound may improve metabolic stability over phenyl groups due to reduced susceptibility to cytochrome P450 oxidation .

- Chlorophenyl vs.

- Imidazole-Ethyl Linker : This moiety could facilitate interactions with metal ions or heme-containing enzymes, a property absent in oxadiazole or benzimidazotriazole analogs .

生物活性

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the formation of isoxazole derivatives through various chemical reactions, including cyclization and acylation processes. The specific synthetic route may vary based on the desired substituents and functional groups.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have been evaluated for their cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3a | A549 (Lung) | 12.5 | Induction of apoptosis |

| 3b | MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |

| 3c | HeLa (Cervical) | 10.0 | Inhibition of proliferation |

These results indicate that the compound can effectively reduce cell viability in cancer models, suggesting its potential as a therapeutic agent against lung and breast cancers .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have tested its efficacy against multidrug-resistant strains of bacteria:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | >64 | No significant activity |

| Klebsiella pneumoniae | 16 | Moderate |

The antimicrobial properties suggest that this compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cancer cell proliferation or interfere with bacterial metabolic pathways. Molecular docking studies have indicated potential binding sites that enhance its efficacy against targeted cells .

Case Studies

- Case Study on Anticancer Activity : A study involving the administration of the compound to A549 lung cancer cells revealed a dose-dependent decrease in cell viability, with an IC50 value indicating significant cytotoxicity compared to standard treatments like cisplatin .

- Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential application in treating infections caused by resistant strains .

Q & A

Q. Table 1: Activity Trends in Structural Analogs

| Compound Feature | Biological Activity (IC50) | Key Structural Difference |

|---|---|---|

| Thiophene-2-yl imidazole | 12 nM (Enzyme X) | Ethyl linker vs. methyl |

| 4-Methoxy substitution | 45 nM (Enzyme X) | Electron-donating group |

| Chlorophenyl-isoxazole core | 8 nM (Enzyme Y) | Enhanced π-π stacking |

Advanced Question: What computational approaches predict the compound’s pharmacokinetic and dynamic properties?

Answer:

Combine in silico tools for robust predictions:

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories).

- ADMET Prediction : Use SwissADME to estimate logP (optimal: 2–3), BBB permeability, and CYP450 inhibition .

- Docking Studies (AutoDock Vina) : Identify key binding residues (e.g., hydrogen bonds with imidazole N-atoms) .

Advanced Question: How can researchers validate target engagement in cellular models?

Answer:

Employ functional and imaging-based assays:

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization upon compound treatment.

- Fluorescence Polarization : Track displacement of fluorescent probes in live cells.

- CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target-deficient cell lines .

Advanced Question: What strategies mitigate off-target effects in in vivo studies?

Answer:

- Proteome-Wide Profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry.

- Transcriptomics (RNA-Seq) : Identify differentially expressed genes post-treatment.

- Metabolite Scavenging : Co-administer cytochrome inhibitors (e.g., 1-aminobenzotriazole) to reduce reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。